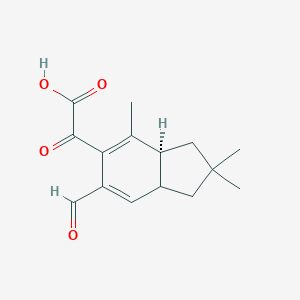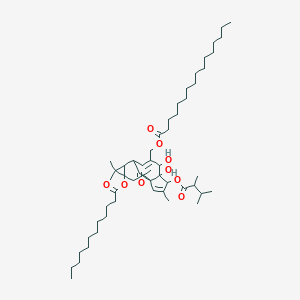![molecular formula C19H20N2O4 B237940 N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a synthetic compound that has been studied for its potential applications in neuroscience research. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action in the brain, making it a promising candidate for further study.
作用機序
BPAP has a unique mechanism of action in the brain, which is different from that of other stimulants such as amphetamines. BPAP acts as a selective dopamine D1 receptor agonist, which means that it activates a specific type of dopamine receptor in the brain. This activation leads to an increase in dopamine release, which is thought to be responsible for the stimulant effects of BPAP.
Biochemical and Physiological Effects
BPAP has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in dopamine release, an increase in cAMP levels, and an increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). BPAP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using BPAP in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. BPAP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using BPAP in lab experiments is that it has not yet been extensively studied in humans, so its potential therapeutic applications are not yet fully understood.
将来の方向性
There are a number of potential future directions for research on BPAP. One area of interest is in the development of new treatments for Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. Another area of interest is in the development of new treatments for depression, as BPAP has been shown to have antidepressant-like effects in animal models. Finally, further research is needed to fully understand the potential therapeutic applications of BPAP in humans.
合成法
BPAP is synthesized through a multi-step process that involves the reaction of several different compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then reacted with pentanoyl chloride to form the final product.
科学的研究の応用
BPAP has been studied for its potential applications in a variety of different areas of neuroscience research. One of the main areas of interest is in the treatment of Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. BPAP has also been studied for its potential use in the treatment of depression, as it has been shown to have antidepressant-like effects in animal models.
特性
製品名 |
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-7-18(22)20-14-5-4-6-15(11-14)21-19(23)13-8-9-16-17(10-13)25-12-24-16/h4-6,8-11H,2-3,7,12H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
OERRJVSGLQXASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)


![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)